molecular formula C16H24N2O3 B060790 Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate CAS No. 179250-28-3

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate

Cat. No. B060790
M. Wt: 292.37 g/mol
InChI Key: MQZUQGHXDLMAKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate and its derivatives involves condensation reactions, utilizing carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These reactions are characterized by their efficiency and the ability to yield complex piperazine derivatives with varied functional groups (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate derivatives has been elucidated using spectroscopic methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed by single crystal XRD data. These studies reveal that the compound crystallizes in the monoclinic crystal system and exhibits specific intermolecular interactions that contribute to its structural stability (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The reactivity of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate includes its participation in various chemical reactions to form novel compounds. Its chemical properties, such as reactivity towards nucleophilic substitution reactions, have been explored to synthesize biologically active compounds, indicating its versatility as a chemical intermediate (Liu Ya-hu, 2010).

Scientific Research Applications

Graphical Synthetic Routes of Vandetanib

This research explores the synthetic routes for Vandetanib, a therapeutic compound, where tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate plays a critical role in the synthesis process. It highlights the efficiency of this compound in yielding higher commercial value for industrial-scale production Mi, W. (2015). Fine Chemical Intermediates.

Environmental and Toxicological Aspects

A study on Synthetic Phenolic Antioxidants (SPAs) includes derivatives like tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate, focusing on their environmental occurrence, human exposure, and toxicity. This research provides insights into the widespread presence of SPAs in the environment and their potential health impacts, recommending further research into safer alternatives Liu, R., & Mabury, S. (2020). Environmental science & technology.

Pharmacophoric Groups in Antipsychotic Agents

Another study discusses the significance of arylcycloalkylamines, including tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate, as key pharmacophoric groups in antipsychotic drugs. It examines how these components contribute to the potency and selectivity of drugs targeting D2-like receptors, suggesting their vital role in the development of new therapeutic agents Sikazwe, D., et al. (2009). Bioorganic & medicinal chemistry.

Therapeutic Use and Patent Review

A comprehensive review of piperazine derivatives, including tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate, for therapeutic use outlines the diverse medicinal potential of these compounds. Highlighting their application in antipsychotic, antidepressant, anticancer, and other therapeutic areas, this review emphasizes the importance of piperazine derivatives in drug discovery and development Rathi, A., et al. (2016). Expert Opinion on Therapeutic Patents.

Synthesis of N-heterocycles

Research on the use of tert-butanesulfinamide for synthesizing N-heterocycles via sulfinimines highlights the application of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate in generating diverse piperidines, pyrrolidines, and azetidines. This methodology supports the creation of compounds for natural products and therapeutics, showcasing the compound's utility in stereoselective synthesis Philip, R., et al. (2020). RSC Advances.

Future Directions

The future directions of Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate could involve its use in the development of targeted protein degradation via PROTAC . Its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUQGHXDLMAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427804
Record name tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate

CAS RN

179250-28-3
Record name 1,1-Dimethylethyl 4-[2-(hydroxymethyl)phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179250-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1.15 g (3.96 mmol) of 1-t-butoxycarbonyl-4-(2-formyl-phenyl)-piperazine in 10 mL of MeOH was treated with 0.15 g (3.96 mmol) of NaBH4. After 2 h the reaction was quenched by adding 1.2N HCl and the mixture was extracted with EtOAc. The EtOAc solution was washed with water, brine and dried. The filtrate was concentrated to yield 1.1 g (95%) of 1-t-butoxycarbonyl-4-(2-hydroxymethyl-phenyl)-piperazine as a white foam which was used without purification.
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1.15 g
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0.15 g
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10 mL
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Synthesis routes and methods III

Procedure details

4-(2-Carboxyphenyl)piperazine-1-carboxylic acid t-butyl ester (3.5 g, 11.3 mmol, 1.0 eq.) and THF (91.3 mL) were combined at room temperature under nitrogen. Borane-dimethyl sulfide complex (2.00 mL, 22.5 mmol, 2.0 eq.) was added dropwise and the mixture was stirred for 5 minutes, then heated at the reflux temperature for 1.5 hours. The mixture was cooled to room temperature, and the reaction was quenched slowly with MeOH (20 ml), then concentrated by rotary evaporation. The material was azeotroped with MeOH (2×20 ml). The crude product was dissolved in EtOAc (50 ml), and washed with cold 1M HCl (2×25 ml), then NaHCO3 (2×25 ml). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield the title compound (1.3 g) as a clear oil that solidified upon sitting.
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3.5 g
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91.3 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1-Boc-4-(2-carboxy-phenyl)-piperazine from Step 1 in 340 mL of THF at 0° C. was added BH3-THF (120 mL of a 1 M solution in THF). The cold bath was removed, and the solution stirred overnight. The solution was cooled to about 0° C. and then 60 mL of 2 M NaOH was added followed by EtOAc and brine. After separation, the aqueous solution was extracted with EtOAc (3×). The combined organic solutions were washed with water (2×) and brine, and then dried (Na2SO4), filtered and concentrated to give about 11.2 g (38.3 mmol, 96%) of the title compound. LRMS (ESI+): 393.2 [M+1]
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340 mL
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96%

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